3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
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Description
3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C31H34N4O3 and its molecular weight is 510.638. The purity is usually 95%.
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Mechanism of Action
Target of action
Benzodiazepines typically act on the central nervous system, specifically the gamma-aminobutyric acid (GABA) receptors. They enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain, leading to sedative, anti-anxiety, and muscle-relaxing effects .
Mode of action
Benzodiazepines bind to a specific site on the GABA receptor, increasing the frequency of chloride channel opening events. This enhances the inhibitory effect of GABA, leading to decreased neuronal excitability .
Biochemical pathways
The primary pathway affected by benzodiazepines is the GABAergic system. By enhancing the effect of GABA, these drugs decrease the excitability of neurons, which can affect various functions including mood, sleep, and muscle control .
Result of action
The molecular and cellular effects of benzodiazepines include decreased neuronal excitability and reduced activity in certain regions of the brain. This can lead to effects such as sedation, reduced anxiety, muscle relaxation, and anticonvulsant activity .
Action environment
Factors such as the individual’s age, liver function, and presence of other drugs can influence the action, efficacy, and stability of benzodiazepines .
Properties
IUPAC Name |
1-hexyl-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3/c1-3-4-5-13-20-32-31(38)34-29-30(37)35(21-27(36)24-17-10-9-14-22(24)2)26-19-12-11-18-25(26)28(33-29)23-15-7-6-8-16-23/h6-12,14-19,29H,3-5,13,20-21H2,1-2H3,(H2,32,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQXXZGPJJYNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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